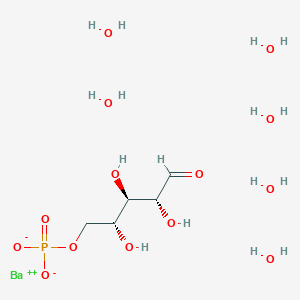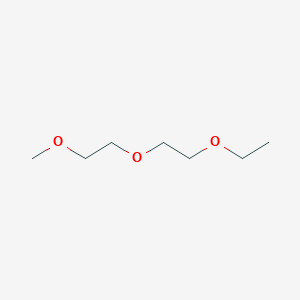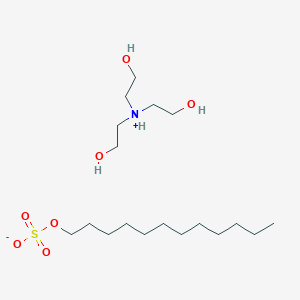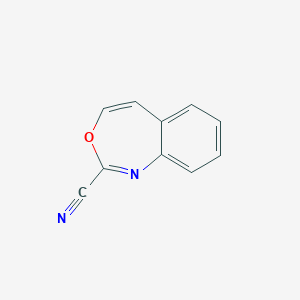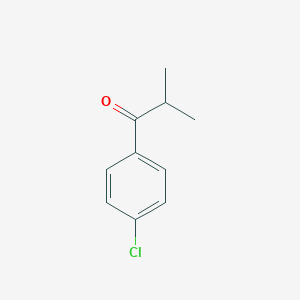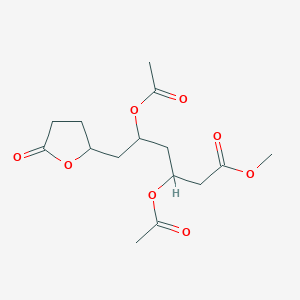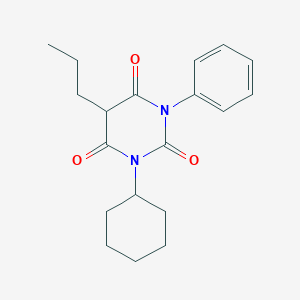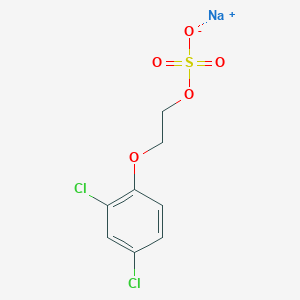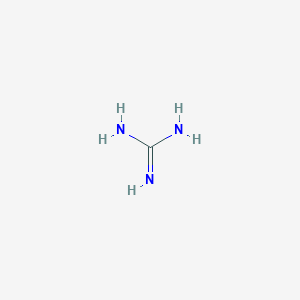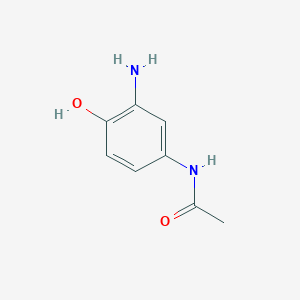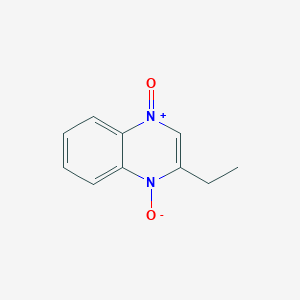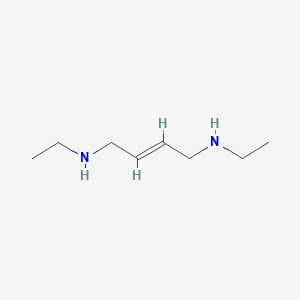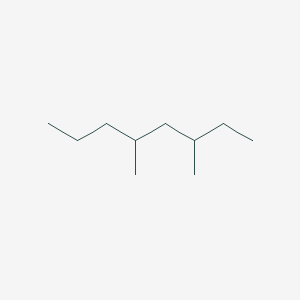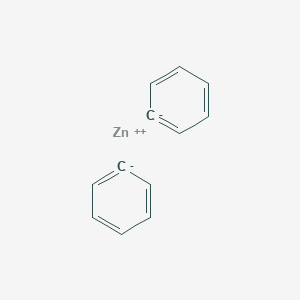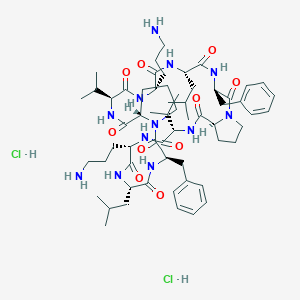
Gramicidin S dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramicidin S dihydrochloride is a cyclic decapeptide antibiotic produced by Bacillus brevis. It is a polypeptide consisting of alternating D and L amino acids and is known for its potent antimicrobial properties. Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties, including its ability to form ion channels in lipid bilayers, and its ability to induce cell death in a variety of organisms.
Wirkmechanismus
The mechanism of action of Gramicidin S dihydrochloride is based on its ability to form ion channels in lipid bilayers. The peptide forms a cation-selective channel in the membrane, which allows the passage of small ions such as Na+ and K+. The flow of ions through the channel disrupts the electrochemical gradient across the membrane, leading to cell death. Gramicidin S dihydrochloride has been shown to induce cell death in a variety of organisms, including bacteria, fungi, and mammalian cells.
Biochemische Und Physiologische Effekte
Gramicidin S dihydrochloride has a number of biochemical and physiological effects. It has been shown to disrupt the cell membrane and cause cell death in a variety of organisms. The peptide has also been shown to induce apoptosis in mammalian cells, leading to the activation of caspases and the cleavage of DNA. Gramicidin S dihydrochloride has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Gramicidin S dihydrochloride has a number of advantages for lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also some limitations to the use of Gramicidin S dihydrochloride in lab experiments. The peptide is toxic to cells at high concentrations, which can make it difficult to use in some assays. It is also prone to aggregation, which can affect its activity and make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on Gramicidin S dihydrochloride. One area of interest is the development of new methods for drug delivery using the peptide. Gramicidin S dihydrochloride has been shown to form channels in lipid membranes, which could be used to deliver drugs directly to cells. Another area of interest is the study of the peptide's effects on cancer cells. Gramicidin S dihydrochloride has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Finally, there is interest in developing new analogs of Gramicidin S dihydrochloride with improved properties, such as increased stability and reduced toxicity.
Synthesemethoden
Gramicidin S dihydrochloride is synthesized by Bacillus brevis through a non-ribosomal peptide synthesis pathway. The synthesis involves the assembly of individual amino acids into a linear peptide chain, which is then cyclized to form the final product. The process is catalyzed by a complex of enzymes, including non-ribosomal peptide synthetases, thioesterases, and cyclases.
Wissenschaftliche Forschungsanwendungen
Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties. It is commonly used as a model peptide for studying the structure and function of ion channels in lipid bilayers. The peptide forms a cation-selective channel in lipid membranes, allowing the passage of small ions such as Na+ and K+. This property has been used to study the electrical properties of cell membranes and to develop new methods for drug delivery.
Eigenschaften
CAS-Nummer |
15207-30-4 |
|---|---|
Produktname |
Gramicidin S dihydrochloride |
Molekularformel |
C60H94Cl2N12O10 |
Molekulargewicht |
1214.4 g/mol |
IUPAC-Name |
(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride |
InChI |
InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1 |
InChI-Schlüssel |
KCUAVDXLFXNGDG-MZFDKZDRSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |
Andere CAS-Nummern |
15207-30-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



